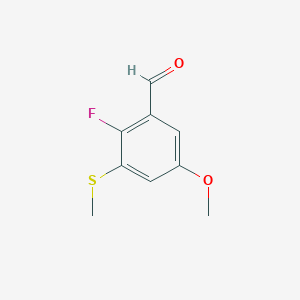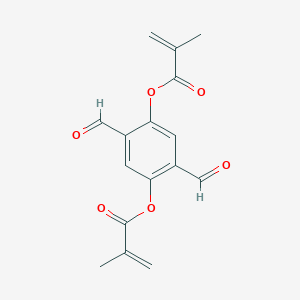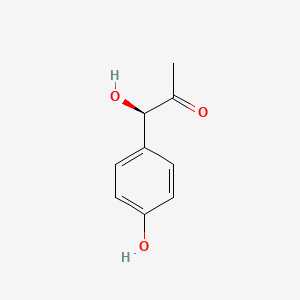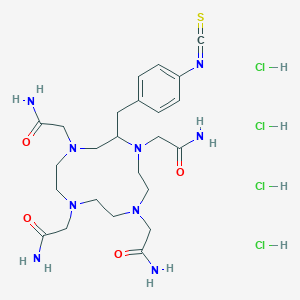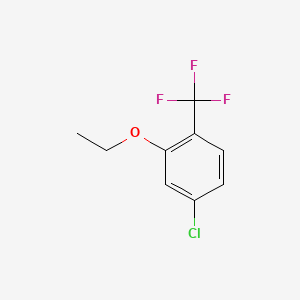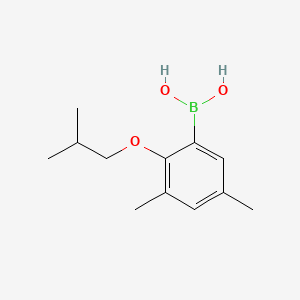
(2-Isobutoxy-3,5-dimethylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Isobutoxy-3,5-dimethylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research and industry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with isobutoxy and dimethyl groups. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (2-Isobutoxy-3,5-dimethylphenyl)boronic acid typically involves the reaction of 2-isobutoxy-3,5-dimethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organometallic intermediate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps in obtaining high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
(2-Isobutoxy-3,5-dimethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Resulting from oxidation reactions.
Substituted Phenylboronic Acids: From substitution reactions.
科学的研究の応用
(2-Isobutoxy-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of (2-Isobutoxy-3,5-dimethylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
類似化合物との比較
Similar Compounds
3,5-Dimethylphenylboronic Acid: Similar structure but lacks the isobutoxy group.
3,5-Dimethoxyphenylboronic Acid: Contains methoxy groups instead of isobutoxy.
Phenylboronic Acid: The simplest boronic acid with no additional substituents.
Uniqueness
(2-Isobutoxy-3,5-dimethylphenyl)boronic acid is unique due to the presence of both isobutoxy and dimethyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for specific synthetic applications where these substituents play a crucial role .
特性
分子式 |
C12H19BO3 |
|---|---|
分子量 |
222.09 g/mol |
IUPAC名 |
[3,5-dimethyl-2-(2-methylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-8(2)7-16-12-10(4)5-9(3)6-11(12)13(14)15/h5-6,8,14-15H,7H2,1-4H3 |
InChIキー |
DODPONHBVOBKIQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1OCC(C)C)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


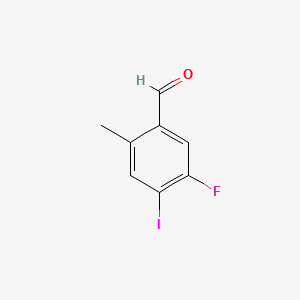
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
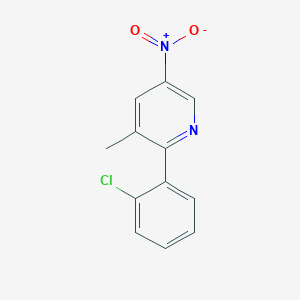
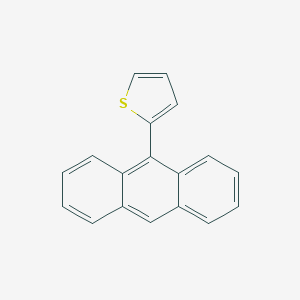
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
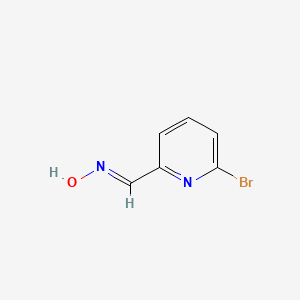
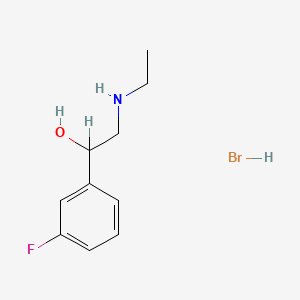
![N-(3-methoxypropyl)-7-methyl-4-oxo-5H-triazolo[1,5-a]quinoxaline-3-carboxamide](/img/structure/B14760355.png)
